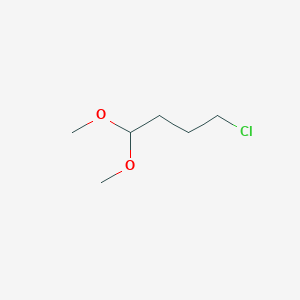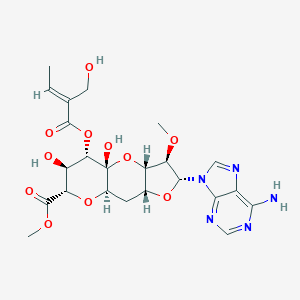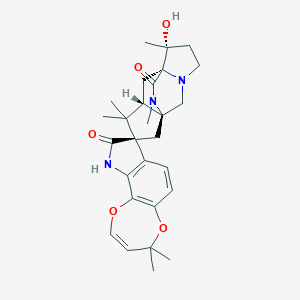
Pibutidine
Übersicht
Beschreibung
Pibutidinhydrochlorid ist ein neuartiger Histamin-H2-Rezeptor-Antagonist, der für seine starke und lang anhaltende antisekretorische und antiulzerative Wirkung bekannt ist. Es wird hauptsächlich zur Behandlung von Magengeschwürkrankheiten eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Pibutidinhydrochlorid wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen ein aromatischer Ether gebildet wird. Zu den wichtigsten Schritten gehört die Substitution einer Hydroxygruppe durch eine {(2Z)-4-[(2-Amino-3,4-dioxocyclobut-1-en-1-yl)amino]but-2-en-1-yl}oxy-Gruppe .
Industrielle Produktionsmethoden
Die industrielle Produktion von Pibutidinhydrochlorid beinhaltet die Hochleistungsflüssigchromatographie und die Tandem-Massenspektrometrie (LC-MS/MS), um die Reinheit und Qualität der Verbindung zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pibutidinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Struktur von Pibutidinhydrochlorid verändern.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der aromatischen Ethergruppe.
Häufige Reagenzien und Bedingungen
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Stickstoffmonoxid und Prostaglandine, die eine Rolle bei der schützenden Wirkung von Pibutidinhydrochlorid spielen .
Hauptsächlich gebildete Produkte
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Metaboliten, die mit Hilfe der LC-MS/MS nachgewiesen werden können .
Wissenschaftliche Forschungsanwendungen
Pibutidinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendung in der Untersuchung von Histamin-H2-Rezeptor-Antagonisten und deren Wirkungen.
Industrie: Anwendung in der pharmazeutischen Industrie zur Entwicklung von Antiulkusmitteln.
Wirkmechanismus
Pibutidinhydrochlorid entfaltet seine Wirkung, indem es selektiv an Histamin-H2-Rezeptoren bindet und so die Wirkung von endogenem Histamin blockiert. Dies führt zu einer Reduktion der Magensäuresekretion und bietet einen schützenden Effekt auf die Magenschleimhaut .
Wirkmechanismus
Pibutidine hydrochloride exerts its effects by selectively binding to histamine H2 receptors, thereby blocking the actions of endogenous histamine. This results in a reduction of gastric acid secretion and provides a protective effect on the gastric mucosa .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Famotidin: Ein weiterer Histamin-H2-Rezeptor-Antagonist, der zur Behandlung von Magengeschwüren eingesetzt wird.
Ranitidin: Wurde zuvor für ähnliche Zwecke eingesetzt, wurde aber aufgrund von Sicherheitsbedenken von vielen Märkten zurückgezogen.
Cimetidin: Ein älterer H2-Rezeptor-Antagonist mit einem anderen Nebenwirkungsprofil.
Einzigartigkeit
Pibutidinhydrochlorid ist einzigartig aufgrund seiner starken und lang anhaltenden antisekretorischen und antiulzerativen Wirkung. Es hat auch zusätzliche Eigenschaften, wie z. B. die Stimulation der Stickstoffmonoxidproduktion, die zu seiner überlegenen Wirksamkeit im Vergleich zu anderen H2-Rezeptor-Antagonisten beitragen .
Eigenschaften
IUPAC Name |
3-amino-4-[[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]amino]cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c20-16-17(19(25)18(16)24)22-7-2-5-11-26-15-12-14(6-8-21-15)13-23-9-3-1-4-10-23/h2,5-6,8,12,22H,1,3-4,7,9-11,13,20H2/b5-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDYZASWLGWIPL-DJWKRKHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC3=C(C(=O)C3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC3=C(C(=O)C3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048802 | |
| Record name | Pibutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103922-33-4 | |
| Record name | Pibutidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103922-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pibutidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103922334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pibutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIBUTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XRL9PL02Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pibutidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)

